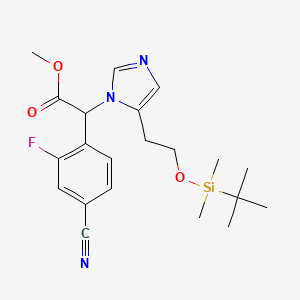

Methyl 2-(5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)-2-(4-cyano-2-fluorophenyl)acetate

CAS No.:

Cat. No.: VC15896032

Molecular Formula: C21H28FN3O3Si

Molecular Weight: 417.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H28FN3O3Si |

|---|---|

| Molecular Weight | 417.5 g/mol |

| IUPAC Name | methyl 2-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl]imidazol-1-yl]-2-(4-cyano-2-fluorophenyl)acetate |

| Standard InChI | InChI=1S/C21H28FN3O3Si/c1-21(2,3)29(5,6)28-10-9-16-13-24-14-25(16)19(20(26)27-4)17-8-7-15(12-23)11-18(17)22/h7-8,11,13-14,19H,9-10H2,1-6H3 |

| Standard InChI Key | PHCHABNWOFBJAJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCC1=CN=CN1C(C2=C(C=C(C=C2)C#N)F)C(=O)OC |

Introduction

Methyl 2-(5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)-2-(4-cyano-2-fluorophenyl)acetate is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its diverse functional groups, including an imidazole ring and a cyano group, which contribute to its chemical reactivity and biological activity.

Synthesis and Reaction Conditions

The synthesis of Methyl 2-(5-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-imidazol-1-yl)-2-(4-cyano-2-fluorophenyl)acetate typically involves multiple steps, including the manipulation of silyl ethers and imidazole derivatives. Reactions are usually carried out under inert atmosphere conditions (e.g., argon or nitrogen) to prevent moisture interference, using flame-dried glassware.

Synthesis Steps:

-

Protection of Hydroxyl Groups: Using tert-butyldimethylsilyl chloride (TBSCl) to protect hydroxyl groups.

-

Imidazole Derivative Formation: Involves the synthesis of imidazole derivatives.

-

Coupling Reactions: Involves the coupling of the imidazole derivative with other functional groups.

Analytical Techniques for Verification

The synthesis and purity of the compound are verified using various analytical techniques:

-

Thin-Layer Chromatography (TLC): For monitoring reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis.

-

Mass Spectrometry (MS): For molecular weight confirmation.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment.

Potential Applications

This compound represents a versatile structure that could lead to significant advancements in drug discovery and materials engineering. Its potential applications are diverse, given its complex structure and reactivity.

Potential Applications Overview:

| Field | Potential Use |

|---|---|

| Medicinal Chemistry | Drug discovery, particularly in targeting specific biological pathways. |

| Materials Science | Development of new materials with unique properties. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume